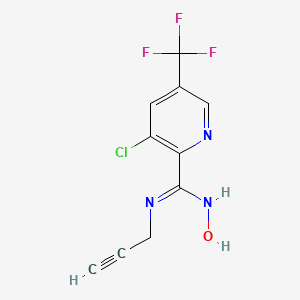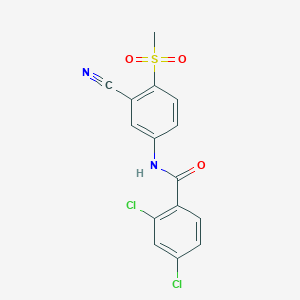![molecular formula C18H10ClF3N4 B3035481 2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline CAS No. 321538-11-8](/img/structure/B3035481.png)
2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline
Vue d'ensemble
Description
2-[5-(4-Chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline (2-CFTQ) is a small molecule which has recently been studied for its potential applications in scientific research. This molecule has a unique structure, containing two heterocyclic rings, a pyrazole ring and a quinoxaline ring, and a trifluoromethyl group. 2-CFTQ has been shown to possess a wide range of properties, including antifungal, anti-inflammatory, and antioxidant activities. Additionally, 2-CFTQ has been studied for its potential applications in medicine, such as for the treatment of cancer and cardiovascular diseases.
Applications De Recherche Scientifique
Corrosion Inhibition
Quinoxaline derivatives, including those similar to the specified compound, have been studied for their role as corrosion inhibitors. In particular, Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in an acidic medium, finding them highly effective, with corrosion inhibition efficiencies up to 96.01% (Saraswat & Yadav, 2020).
Antibacterial and Antifungal Properties
Quinoxaline derivatives have also shown promise in antimicrobial applications. Hassan (2013) synthesized a series of 2-pyrazolines, including derivatives of quinoxaline, demonstrating significant antimicrobial activity against various bacteria and fungi (Hassan, 2013). Additionally, Holla et al. (2006) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, including quinoxaline derivatives, showing effectiveness against bacterial and fungal strains (Holla et al., 2006).
DNA Gyrase Inhibition
Tanitame et al. (2005) investigated the antibacterial activity of 5-[(E)-2-arylvinyl]pyrazoles, including those with quinoxaline structures. These compounds showed potent antibacterial activity, particularly against quinolone-resistant clinical isolates of gram-positive bacteria (Tanitame et al., 2005).
Catecholase and Tyrosinase Activity
In the field of biochemistry, Bouanane et al. (2017) synthesized pyrazoloquinoxaline derivatives and evaluated them for catecholase and tyrosinase activities. They found that these compounds showed notable enzymatic activity, which varied depending on the nature of the substituents in the quinoxaline ring (Bouanane et al., 2017).
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4/c19-12-7-5-11(6-8-12)15-9-10-23-26(15)17-16(18(20,21)22)24-13-3-1-2-4-14(13)25-17/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGUBWKZIARSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N3C(=CC=N3)C4=CC=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3035398.png)
![(4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B3035399.png)


![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3035402.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime](/img/structure/B3035403.png)




![(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine](/img/structure/B3035413.png)
![1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3035415.png)
![7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035417.png)
![1-[1-acetyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2(1H)-pyridinone](/img/structure/B3035421.png)
